![molecular formula C15H15N5O2 B12620760 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-24-1](/img/structure/B12620760.png)
4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the pyridin-4-yl group and the 2-methoxyethoxy substituent. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on various kinases involved in cancer signaling pathways. Notably, compounds similar to 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) and other tyrosine kinases, making them promising candidates for anticancer therapies .
2. Antiviral Properties:
Some studies indicate that this compound may possess antiviral activity against the hepatitis C virus. This suggests that its derivatives could be developed into therapeutic agents for viral infections .
3. Interaction Studies:
Binding affinity studies have shown that this compound can selectively inhibit kinases like PI3Kδ, which play crucial roles in cancer progression. Molecular docking studies further elucidate the interaction mechanisms, providing insights into how structural modifications can enhance biological activity .
Case Study 1: Anticancer Efficacy
In a study examining a derivative of this compound against several tumor cell lines, researchers found a significant reduction in cell viability with an IC50 value indicating effective inhibition of tumor growth. This highlights its potential as an anticancer agent .
Case Study 2: Overcoming Drug Resistance
Another investigation focused on modifications to the pyridine ring, which resulted in enhanced cytotoxicity while maintaining selectivity against P-glycoprotein-expressing resistant cell lines. This suggests that derivatives of this compound could be effective in overcoming drug resistance in cancer therapies .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-(Pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine | Lacks methoxyethoxy group | EGFR inhibitor |
4-(Methoxymethyl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine | Different alkyl substituent | Anticancer activity |
5-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]quinolin-7(8H)-one | Different core structure | Antiviral properties |
This table illustrates how variations in substituents and core structures affect biological activities and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(Pyridin-4-yl)thiazol-2-amine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 3-(1-Carboxyalkyl)pyrido[2,3-d]pyrimidinediones
Uniqueness
4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the 2-methoxyethoxy group and the pyridin-4-yl substituent
Biological Activity
4-(2-Methoxyethoxy)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound belonging to the class of pyrido[3,2-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in targeting various diseases such as cancer and viral infections.
Structural Characteristics
The compound features a pyridine ring and a pyrimidine moiety, which are fused together. It is substituted with a methoxyethoxy group at the 4-position and a pyridinyl group at the 6-position. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer pathways. Notably, derivatives of pyrido[3,2-d]pyrimidines have shown promising results in inhibiting the epidermal growth factor receptor (EGFR) and other tyrosine kinases, making them potential candidates for anticancer therapies .
Key Activities
- Kinase Inhibition : The compound has been studied for its inhibitory effects on kinases such as EGFR and PI3Kδ, which are critical in cancer signaling pathways.
- Antiviral Properties : Some studies suggest that it may have antiviral properties against hepatitis C virus .
- Antiproliferative Effects : In vitro studies demonstrate that related compounds can significantly inhibit cell proliferation in various cancer cell lines .
The biological activity of this compound primarily involves its ability to bind selectively to specific enzymes and receptors. Molecular docking studies have revealed how structural modifications can enhance or diminish biological activity by altering binding affinities .
Case Studies and Research Findings
Several studies have characterized the biological activity of this compound and its derivatives:
Synthesis and Derivatives
The synthesis of this compound typically involves several steps optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice. Variants of this compound are being explored for enhanced biological activity .
Properties
CAS No. |
917759-24-1 |
---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-6-pyridin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c1-21-8-9-22-14-13-12(19-15(16)20-14)3-2-11(18-13)10-4-6-17-7-5-10/h2-7H,8-9H2,1H3,(H2,16,19,20) |
InChI Key |
QSZWYUYERPOWFF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=NC=C3)N |
Origin of Product |
United States |
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